molecular formula C13H8IN3O5 B14142941 N-(4-iodophenyl)-3,5-dinitrobenzamide CAS No. 36293-35-3

N-(4-iodophenyl)-3,5-dinitrobenzamide

Cat. No.: B14142941
CAS No.: 36293-35-3
M. Wt: 413.12 g/mol
InChI Key: QKQUQUDAUMZFGC-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-3,5-dinitrobenzamide is an organic compound characterized by the presence of an iodophenyl group and two nitro groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3,5-dinitrobenzamide typically involves the nitration of a benzamide precursor followed by iodination. One common method starts with the nitration of benzamide using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions of the benzene ring. The resulting 3,5-dinitrobenzamide is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to introduce the iodophenyl group at the 4 position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality product .

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-3,5-dinitrobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(4-iodophenyl)-3,5-dinitrobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The iodophenyl group may facilitate binding to specific proteins or enzymes, modulating their activity and leading to desired therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-iodophenyl)-3,5-dinitrobenzamide is unique due to the combination of its iodophenyl and dinitrobenzamide moieties, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

36293-35-3

Molecular Formula

C13H8IN3O5

Molecular Weight

413.12 g/mol

IUPAC Name

N-(4-iodophenyl)-3,5-dinitrobenzamide

InChI

InChI=1S/C13H8IN3O5/c14-9-1-3-10(4-2-9)15-13(18)8-5-11(16(19)20)7-12(6-8)17(21)22/h1-7H,(H,15,18)

InChI Key

QKQUQUDAUMZFGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])I

Origin of Product

United States

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